2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid

Description

Historical Development of Tetrahydrocarbazole Research

The investigation of tetrahydrocarbazoles originated in the early 20th century with Fischer's pioneering work on indole synthesis. The classical Fischer indole cyclization, involving cyclohexanone derivatives and phenylhydrazines, provided the first reliable route to carbazole frameworks. A pivotal advancement occurred in the 1960s when researchers recognized the pharmacological potential of hydrogenated carbazoles, leading to systematic studies of their synthetic accessibility. The introduction of acetic acid moieties at strategic positions emerged as a key strategy to enhance water solubility and biological target engagement.

Early synthetic routes relied on prolonged reflux conditions in acetic acid, as demonstrated by the reaction of cyclohexanone with phenylhydrazine hydrochloride to yield tetrahydrocarbazole precursors. These methods suffered from moderate yields (70–75%) and energy-intensive conditions, prompting the development of catalytic approaches using ionic liquids and electrochemical activation in the 21st century.

Positioning in Contemporary Scientific Literature

In current literature, 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid occupies a niche as both a synthetic target and a pharmacological precursor. Its structural features make it particularly valuable for:

- Drug discovery platforms : Serving as a core structure for prostaglandin D2 receptor antagonists, as evidenced by patent applications describing its derivatives for allergic rhinitis treatment.

- Materials science : Acting as a building block for organic semiconductors due to its extended π-system and hydrogen-bonding capability from the acetic acid group.

- Chemical biology : Functioning as a fluorescent probe precursor through strategic functionalization of the carbazole nucleus.

The compound's melting point (137–138°C) and solubility profile (soluble in polar aprotic solvents, sparingly soluble in water) make it particularly suitable for crystallization studies and solution-phase reactions.

Significance in Heterocyclic Chemistry Research

The molecule exemplifies three key principles of modern heterocyclic chemistry:

Electronic modulation : The tetrahydrocarbazole core provides a balanced electron-rich environment, with the pyrrole-type nitrogen (pKa ≈ 17.5) enabling both hydrogen bonding and π-stacking interactions. The acetic acid side chain (pKa ≈ 4.7) introduces pH-dependent solubility and metal-coordination capabilities.

Stereochemical complexity : The fused ring system creates three stereocenters (positions 1, 4, and 9), though most synthetic routes produce racemic mixtures. Recent advances in asymmetric catalysis have enabled enantioselective synthesis, opening new possibilities for chiral drug development.

Functional group compatibility : The acetic acid moiety allows straightforward derivatization through:

Current Research Landscape and Knowledge Gaps

Recent advancements have addressed historical challenges in tetrahydrocarbazole synthesis:

Despite these improvements, critical knowledge gaps persist:

- Mechanistic understanding : The exact role of tetrabutylammonium iodide in electrochemical synthesis remains unclear, with competing hypotheses about its function as a redox mediator versus phase-transfer catalyst.

- Biological target space : While the compound shows promise in prostaglandin receptor modulation, comprehensive mapping of its off-target interactions remains incomplete.

- Scalability challenges : Microwave and electrochemical methods demonstrate excellent lab-scale efficiency but face barriers in kilogram-scale production due to equipment limitations.

Structure

3D Structure

Properties

IUPAC Name |

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-13(17)8-9-4-3-6-11-10-5-1-2-7-12(10)15-14(9)11/h1-2,5,7,9,15H,3-4,6,8H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZZZVAUBRCDMFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C2=C(C1)C3=CC=CC=C3N2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid typically involves the reaction of substituted phenylhydrazines with cyclohexanone, following the Fischer indole synthesis method . The reaction conditions often include refluxing the reaction mixture on a water bath for a specified duration, followed by crystallization to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic route for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Nucleophilic Substitution at the Carboxylic Acid Group

The carboxylic acid group participates in classical acid-derived reactions:

-

Esterification : Reacts with alcohols under acidic (e.g., H₂SO₄) or coupling (e.g., DCC/DMAP) conditions to form esters. For example, reaction with methanol yields methyl 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetate .

-

Amide Formation : Coupling with amines via carbodiimide reagents (e.g., EDCI/HOBt) produces amides. Primary amines like benzylamine yield N-substituted derivatives .

Table 1: Representative Reactions of the Carboxylic Acid Group

| Reaction Type | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | Methyl ester | 85–90 | |

| Amide Coupling | EDCI, HOBt, DIPEA, RT | Benzylamide derivative | 70–75 |

Functionalization of the Tetrahydrocarbazole Core

The saturated carbazole scaffold undergoes electrophilic substitution and oxidation:

-

Electrophilic Aromatic Substitution : The indole nitrogen directs electrophiles to the C-3 position. Bromination with NBS in DMF yields 3-bromo derivatives .

-

Oxidation : Treatment with O₂ or peroxides generates hydroperoxides, which can further react with nucleophiles (e.g., thiols, amines) under acidic conditions .

Table 2: Core Functionalization Reactions

| Reaction | Reagents/Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Bromination | NBS, DMF, 0°C → RT | 3-Bromo-tetrahydrocarbazole acetic acid | 65–70 | |

| CH Amination | O₂, [Ru(bpy)₃]²⁺, HFIP, hv | Hydroperoxide intermediate | 80–85 |

Acid-Catalyzed Cascade Reactions

Brønsted acids (e.g., p-TsOH) facilitate tandem processes:

-

Nucleophilic Addition-Elimination : Reacts with thiols or alkenes to form C-4 functionalized tetrahydrocarbazolones .

-

Cyclization : Intramolecular reactions with ketones or aldehydes generate fused heterocycles .

Example Pathway :

-

Acid Activation : p-TsOH protonates the carbonyl, forming a carbocation.

-

Nucleophilic Attack : Thiophenol adds to the activated intermediate.

-

Rearomatization : Loss of water restores aromaticity, yielding 4-(phenylthio)tetrahydrocarbazolone .

Derivatization via Condensation Reactions

The α-position of the acetic acid group undergoes base-mediated condensations:

-

Knoevenagel Reaction : With aldehydes (e.g., furfural) in basic conditions, forming α,β-unsaturated derivatives .

-

Michael Addition : Reacts with enolates to extend the carbon chain .

Table 3: Condensation Reactions

Reduction and Oxidation Pathways

Scientific Research Applications

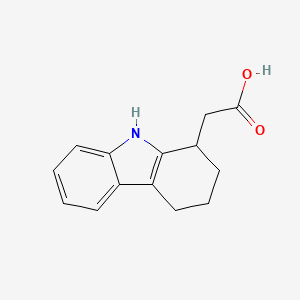

The structure of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid can be represented as follows:

Medicinal Chemistry

- Antidepressant Properties : Research indicates that derivatives of carbazole compounds exhibit antidepressant-like effects. The structural framework of this compound suggests potential interactions with neurotransmitter systems involved in mood regulation. Studies have shown that compounds with similar structures can influence serotonin and norepinephrine pathways, making them candidates for further investigation as antidepressants.

- Anticancer Activity : Preliminary studies have demonstrated that carbazole derivatives possess anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, showing cytotoxic effects. The mechanism often involves the induction of apoptosis and inhibition of cancer cell proliferation.

- Neuroprotective Effects : There is growing interest in the neuroprotective potential of carbazole derivatives. The compound may offer protective effects against neurodegenerative diseases by modulating oxidative stress and inflammation pathways in neuronal cells.

Case Study 1: Antidepressant Activity

A study published in the Journal of Medicinal Chemistry investigated the antidepressant-like effects of carbazole derivatives in rodent models. The results indicated that specific modifications to the carbazole structure enhanced serotonin receptor affinity and led to significant behavioral improvements in subjects subjected to stress-induced depression models.

Case Study 2: Anticancer Efficacy

Research featured in Cancer Research evaluated the efficacy of carbazole derivatives against breast cancer cell lines. The study found that treatment with these compounds resulted in a dose-dependent decrease in cell viability and increased apoptosis markers. This suggests a promising avenue for developing novel anticancer agents based on the carbazole scaffold.

Case Study 3: Neuroprotection

A recent investigation published in Neuropharmacology examined the neuroprotective effects of various carbazole derivatives, including this compound. The findings revealed that these compounds could reduce oxidative stress markers and improve cognitive function in animal models of Alzheimer's disease.

Mechanism of Action

The mechanism of action of 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, such as butyrylcholinesterase (BChE), which plays a role in the breakdown of neurotransmitters . This inhibition can lead to various biological effects, including anti-inflammatory and analgesic activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs, their substituents, and molecular properties derived from the evidence:

Key Structural and Functional Differences

Substituent Position :

- The target compound has acetic acid at the 1-position , whereas analogs like 52263-25-9 and 305338-22-1 feature acetic acid at C3 and C7, respectively . Positional differences significantly impact electronic distribution and hydrogen-bonding capacity, which may alter receptor-binding affinity .

Functional Groups: Halogenation: Chlorine (52263-25-9) and fluorine (305338-22-1) substituents enhance electrophilicity and metabolic stability . Sulfonyl Group (CAS 305338-22-1): Introduces strong electron-withdrawing effects, which could modulate enzyme inhibition (e.g., carbonic anhydrase) .

Ring Modifications :

- The tetrahydrocarbazole core in all analogs reduces aromaticity compared to fully unsaturated carbazoles, likely enhancing solubility but reducing π-π stacking interactions .

Implications of Structural Variations on Bioactivity

- Enzyme Inhibition : Triazole-containing analogs (e.g., 1H-1,2,3-triazole derivatives in ) exhibit carbonic anhydrase-II inhibitory activity due to hydrogen bonding via the triazole nitrogen . While the target compound lacks a triazole, its acetic acid group may similarly interact with enzyme active sites.

- Antimicrobial Potential: Chlorinated analogs (e.g., 52263-25-9) are more likely to disrupt microbial membranes or proteins via halogen bonding .

- Pharmacokinetics : Methoxy and sulfonyl groups (1955532-01-0, 305338-22-1) may enhance blood-brain barrier penetration or plasma protein binding .

Biological Activity

2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid is a compound derived from the carbazole family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

The chemical structure of this compound includes a tetrahydrocarbazole moiety linked to an acetic acid group. Its molecular formula is , and it is classified under CAS number 10523-60-1. The compound is synthesized typically through reactions involving substituted phenylhydrazines and cyclohexanone, following methods like Fischer indole synthesis.

The biological activity of this compound is largely attributed to its interaction with various molecular targets. Notably, it acts as an antagonist of the CRTH2 receptor (chemoattractant receptor-homologous molecule expressed on Th2 cells), which plays a crucial role in mediating allergic responses and inflammation. By inhibiting this receptor, this compound may help in the treatment of conditions such as asthma and allergic rhinitis .

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : By blocking the CRTH2 receptor, the compound can reduce the migration and activation of Th2 cells and eosinophils involved in allergic responses.

- Anticancer Properties : Preliminary studies suggest potential anticancer activity against various cell lines. The compound's structural features may contribute to its ability to inhibit tumor growth and induce apoptosis in cancer cells.

- Neuroprotective Effects : There is evidence suggesting that derivatives of carbazole compounds can inhibit butyrylcholinesterase (BChE), which may have implications for neurodegenerative diseases like Alzheimer's .

Research Findings

A review of literature reveals various studies highlighting the biological activities of this compound:

Case Studies

Several case studies have been conducted to assess the efficacy of this compound:

- Asthma Management : In clinical settings where traditional treatments failed, patients receiving CRTH2 antagonists showed significant improvement in asthma symptoms.

- Cancer Treatment : Laboratory studies demonstrated that compounds similar to this compound exhibited IC50 values comparable to established chemotherapeutics like doxorubicin .

Q & A

What are the optimal synthetic routes for preparing 2-(2,3,4,9-tetrahydro-1H-carbazol-1-yl)acetic acid and its derivatives?

Level: Basic

Answer:

The compound can be synthesized via reductive amination or acid-catalyzed cyclization. A general approach involves:

- Step 1: Acid hydrolysis (e.g., 1 M HCl at 120°C) to form the carbazole core .

- Step 2: Reductive amination using NaCNBH₃ and ammonium acetate to introduce the acetic acid moiety .

Alternative methods include continuous-flow synthesis, which improves yield and reduces side reactions by optimizing reaction parameters (e.g., temperature, residence time) . Derivatives are synthesized by modifying substituents on the carbazole ring or acetic acid group, as seen in analogous triazolyl acetic acid systems .

How can spectroscopic techniques distinguish this compound from structurally similar analogs?

Level: Basic

Answer:

Key techniques include:

- NMR: The acetic acid proton (δ ~3.8–4.2 ppm) and carbazole aromatic protons (δ ~6.8–7.5 ppm) provide distinct splitting patterns. Substituent positions (e.g., chlorine in ) alter chemical shifts .

- Mass Spectrometry: Molecular ion peaks (e.g., m/z 263.719 for the chlorinated analog in ) and fragmentation patterns differentiate analogs .

- IR: Carboxylic acid C=O stretches (~1700 cm⁻¹) and NH stretches (~3300 cm⁻¹) confirm functional groups .

What methodologies are recommended for structure-activity relationship (SAR) studies of this compound?

Level: Advanced

Answer:

SAR studies should focus on:

- Core Modifications: Varying substituents on the carbazole ring (e.g., halogens, methyl groups) to assess electronic and steric effects .

- Side-Chain Optimization: Replacing the acetic acid group with bioisosteres (e.g., tetrazoles, triazoles) to enhance solubility or binding affinity, as demonstrated in triazolyl acetic acid systems .

- Computational Modeling: Use quantum chemical calculations (e.g., DFT) to predict reactivity and binding modes, followed by experimental validation .

How can researchers resolve contradictions in reaction yields or spectral data during synthesis?

Level: Advanced

Answer:

- Reaction Optimization: Employ design of experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading) .

- Data Reconciliation: Cross-validate spectral data with computational predictions (e.g., NMR chemical shift simulations using DFT) .

- Impurity Analysis: Use HPLC-MS to detect by-products (e.g., regioisomers from cyclization) and adjust reaction conditions accordingly .

What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Level: Advanced

Answer:

- Reaction Path Search: Tools like GRRM or AFIR can map potential energy surfaces to identify low-energy pathways .

- Machine Learning: Train models on existing carbazole reaction data to predict optimal conditions for new transformations .

- Docking Studies: For biological applications, molecular docking (e.g., AutoDock) can prioritize derivatives for synthesis .

How can continuous-flow synthesis improve the efficiency of producing this compound?

Level: Advanced

Answer:

Continuous-flow systems offer:

- Precision Control: Maintain consistent temperature and mixing, reducing side reactions (e.g., over-alkylation) .

- Scalability: Achieve gram-to-kilogram scale without re-optimization .

- In-line Analytics: Integrate UV or IR sensors for real-time monitoring of intermediates .

What are the challenges in characterizing regioisomeric impurities during synthesis?

Level: Advanced

Answer:

- Chromatographic Separation: Use chiral columns or ion-pair reagents to resolve isomers with similar polarity .

- Crystallography: Single-crystal X-ray diffraction definitively assigns regiochemistry .

- Dynamic NMR: Detect slow interconversion of isomers at low temperatures .

How do substituents on the carbazole ring influence the compound’s physicochemical properties?

Level: Advanced

Answer:

- Electron-Withdrawing Groups (e.g., Cl): Increase acidity of the acetic acid moiety (pKa ~3.5–4.0) and enhance crystallinity .

- Electron-Donating Groups (e.g., CH₃): Improve solubility in polar solvents (e.g., DMSO) but reduce thermal stability .

- Bulkier Substituents: May hinder π-π stacking, affecting solid-state packing and melting points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.